molecular formula C13H17N3O10 B12052877 [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate

[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate

Cat. No.: B12052877
M. Wt: 375.29 g/mol
InChI Key: NKGUHWHPMGOFTK-XBINAETPSA-N
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Description

[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and an azido group, which contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetic anhydride to form acetoxy groups.

    Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide.

    Formation of Carboxyoxy Group: This step involves the esterification of the hydroxyl group with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while substitution of acetoxy groups can produce a variety of functionalized compounds.

Scientific Research Applications

[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetoxy groups can undergo hydrolysis to release acetic acid, which can further participate in biochemical processes.

Comparison with Similar Compounds

[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate can be compared with similar compounds such as:

    [(2R,3R,4R,5S,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has an acetamido group instead of an azido group, which alters its reactivity and applications.

    [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: This compound features a different aromatic substitution pattern, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.

Properties

Molecular Formula

C13H17N3O10

Molecular Weight

375.29 g/mol

IUPAC Name

[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C13H17N3O10/c1-5(17)22-4-8-10(26-13(20)21)11(23-6(2)18)9(15-16-14)12(25-8)24-7(3)19/h8-12H,4H2,1-3H3,(H,20,21)/t8-,9?,10-,11-,12-/m1/s1

InChI Key

NKGUHWHPMGOFTK-XBINAETPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)O

Origin of Product

United States

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